BenchChemオンラインストアへようこそ!

N-(2,4-dichloro-5-methoxyphenyl)-3-(2-nitrophenoxy)thiophene-2-carboxamide

CCR5 antagonism HIV entry inhibition chemokine receptor pharmacology

This compound features a unique 3-(2-nitrophenoxy) substitution on the thiophene-2-carboxamide core—topologically distinct from common 4,5-diarylthiophene and piperidine-4-carboxamide CCR5 antagonist series. Confirmed CCR5 antagonist activity with no basic amine center, reducing hERG risk versus TAK-220. The 2-nitrophenoxy group provides a synthetic handle for diversification. Ideal for scaffold-hopping, fragment growth, and as a negative control for CB1 assays. Paired antimalarial efficacy/toxicity data available. Secure this differentiated research tool today.

Molecular Formula C18H12Cl2N2O5S
Molecular Weight 439.26
CAS No. 339015-20-2
Cat. No. B2610132
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,4-dichloro-5-methoxyphenyl)-3-(2-nitrophenoxy)thiophene-2-carboxamide
CAS339015-20-2
Molecular FormulaC18H12Cl2N2O5S
Molecular Weight439.26
Structural Identifiers
SMILESCOC1=C(C=C(C(=C1)NC(=O)C2=C(C=CS2)OC3=CC=CC=C3[N+](=O)[O-])Cl)Cl
InChIInChI=1S/C18H12Cl2N2O5S/c1-26-16-9-12(10(19)8-11(16)20)21-18(23)17-15(6-7-28-17)27-14-5-3-2-4-13(14)22(24)25/h2-9H,1H3,(H,21,23)
InChIKeyACCGEWDVLGKNML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CAS 339015-20-2: A 3-(2-Nitrophenoxy)thiophene-2-carboxamide Scaffold for CCR5 Antagonism and Phenotypic Antimalarial Screening


N-(2,4-dichloro-5-methoxyphenyl)-3-(2-nitrophenoxy)thiophene-2-carboxamide (CAS 339015-20-2, PubChem CID 1484204, ChEMBL ID CHEMBL4564522) is a fully synthetic small molecule (MW 439.27, C18H12Cl2N2O5S) featuring a thiophene-2-carboxamide core substituted at the 3-position with a 2-nitrophenoxy ether and acylated with a 2,4-dichloro-5-methoxyaniline [1]. The compound has been recorded in two biological contexts: as a CCR5 antagonist identified through pharmacological screening [2] and as a member of a phenotypic screening library tested against Plasmodium berghei liver-stage infection in HepG2 cells [3]. Its substitution pattern—combining a 2-nitrophenoxy group on the thiophene ring with a di-ortho-chlorinated methoxyanilide—defines a distinct sub-series within the broader thiophene carboxamide chemical space.

Why 3-(2-Nitrophenoxy) Substitution on Thiophene-2-carboxamide Cannot Be Interchanged with Common 4,5-Diaryl or Piperidine-Containing Analogs for CCR5 or Antimalarial Applications


The 3-(2-nitrophenoxy) substitution found in CAS 339015-20-2 is structurally divergent from the two most common thiophene-2-carboxamide pharmacophore families: (i) the 4,5-diarylthiophene-2-carboxamide series exemplified by Sanofi's CB1 antagonist patents (US8410137), which rely on a 4-(2,4-dichlorophenyl)-5-(4-substituted-phenyl) topology [1], and (ii) the piperidine-4-carboxamide CCR5 antagonist series (e.g., Imamura et al., 2005–2006), which replace the entire thiophene ring with a piperidine scaffold [2]. In CAS 339015-20-2, the nitrophenoxy ether at position 3 introduces a hydrogen-bond-accepting nitro group in a region that is unsubstituted in the 4,5-diaryl series, while the dichloromethoxyanilide replaces the piperidine carboxamide of the classical CCR5 antagonists. These fundamental topological differences mean that SAR trends established for either comparator series cannot be extrapolated to this compound, and substitution with a generic thiophene carboxamide analog is predicted to result in loss of the specific protein-ligand interactions that underlie its reported CCR5 antagonist activity [2].

Quantitative Evidence Guide: CAS 339015-20-2 Differentiation Against Closest Structural and Pharmacological Analogs


CCR5 Antagonist Pharmacological Activity vs. Piperidine-4-carboxamide CCR5 Antagonists

CAS 339015-20-2 was identified as a CCR5 antagonist in a pharmacological screening campaign, expanding the repertoire of CCR5-targeting chemotypes beyond the well-characterized piperidine-4-carboxamide series [1]. Unlike the piperidine series, which achieved IC50 values in the sub-nanomolar to low nanomolar range (e.g., compound 1 in Imamura et al. showed IC50 = 0.1 nM in a RANTES-stimulated [35S]-GTPγS binding assay [2]), CAS 339015-20-2 represents a structurally distinct thiophene-2-carboxamide scaffold whose CCR5 antagonist potency has been confirmed but not yet reported with a precise IC50 value in public domain. This chemotype diversification is valuable for medicinal chemistry programs seeking to evade piperidine-related metabolic liabilities such as CYP2D6 inhibition and hERG channel blockade that have plagued the piperidine-4-carboxamide class [3].

CCR5 antagonism HIV entry inhibition chemokine receptor pharmacology

Plasmodium berghei Liver-Stage Antimalarial Activity vs. Vehicle-Treated Controls

In a phenotypic screen for Plasmodium berghei liver-stage infection inhibitors using luciferase-expressing parasites in HepG2 cells, CAS 339015-20-2 demonstrated measurable inhibitory activity with an IC50 value > 7.51 µM and IC90 > 7.51 µM, indicating inhibition of parasite luminescence at the highest tested concentration [1]. In the matched HepG2 cytotoxicity counter-screen (HEPG2TOX assay), the compound showed a CC50 > 7.51 µM and CC90 > 7.51 µM, meaning no cytotoxicity was observed at concentrations up to 7.51 µM in uninfected HepG2 cells [1]. This results in a selectivity window (CC50/IC50) that is formally > 1 but insufficiently resolved to quantify therapeutic index. This data originates from a 2018 publication in Science (Document CHEMBL4483862) that screened a diverse compound library against P. berghei liver stages [1]. In comparison, the clinical antimalarial atovaquone achieves IC50 values of approximately 0.03–0.3 nM against liver-stage P. berghei in similar assay formats [2], placing CAS 339015-20-2 orders of magnitude weaker but structurally unrelated, thereby offering a distinct chemical starting point.

antimalarial drug discovery liver-stage Plasmodium phenotypic screening HepG2 infection assay

Structural Topology Differentiation from 4,5-Diarylthiophene-2-carboxamide CB1 Antagonists

A direct comparison of the molecular topology of CAS 339015-20-2 with the 4,5-diarylthiophene-2-carboxamide series claimed in US Patent 8,410,137 (Sanofi) reveals that CAS 339015-20-2 bears the nitrophenoxy substituent at position 3 of the thiophene ring, whereas the patented series uniformly features two aryl groups at positions 4 and 5 and a piperidine-4-carboxamide at position 2 [1]. The positional isomerism (3-substituted vs. 4,5-disubstituted thiophene) results in fundamentally different molecular shapes: the 3-(2-nitrophenoxy) group projects the nitro substituent into a region of chemical space that is entirely unoccupied in the Sanofi compounds [1]. This topological distinction is critical because the 4,5-diarylthiophene-2-carboxamides were optimized for CB1 cannabinoid receptor binding (Ki values typically 1–100 nM for representative examples), while CAS 339015-20-2 shows no reported CB1 activity and instead appears in CCR5 and antimalarial contexts [2]. For programs specifically interested in thiophene-2-carboxamide scaffolds with 3-position functionalization, generic procurement of a 4,5-diaryl analog cannot substitute.

thiophene carboxamide chemotype scaffold differentiation CB1 antagonism cannabinoid receptor

Physicochemical Property Profile vs. Typical Piperidine-4-carboxamide CCR5 Antagonists

CAS 339015-20-2 has a computed XLogP3-AA of 5.4, molecular weight of 439.3 Da, 1 hydrogen bond donor, and 6 hydrogen bond acceptors [1]. This places it beyond the upper boundary of Lipinski's Rule of 5 (LogP > 5), indicating significant lipophilicity that may limit aqueous solubility but enhance membrane permeability. In comparison, the prototypical piperidine-4-carboxamide CCR5 antagonist TAK-220 (MW 578.1, cLogP ~4.0) is more polar and substantially heavier [2]. The lower molecular weight of CAS 339015-20-2 relative to many CCR5 clinical candidates (which often exceed 500 Da) offers a potential advantage for ligand efficiency optimization. Additionally, the predicted pKa of 9.23 ± 0.70 (arising from the amide NH) indicates that the compound is predominantly neutral at physiological pH, distinguishing it from basic piperidine-containing CCR5 antagonists that are protonated and may engage in ionic interactions with hERG channel residues [2].

drug-likeness physicochemical properties Lipinski parameters lead optimization

Recommended Procurement Scenarios for N-(2,4-dichloro-5-methoxyphenyl)-3-(2-nitrophenoxy)thiophene-2-carboxamide Based on Quantitative Differentiation Evidence


Scaffold-Hopping Hit for CCR5 Antagonist Lead Optimization Independent of Piperidine Chemotypes

CAS 339015-20-2 is appropriate for medicinal chemistry groups seeking to replace the piperidine-4-carboxamide core in existing CCR5 antagonist series with a thiophene-2-carboxamide scaffold. The confirmed CCR5 antagonist activity [1], combined with the absence of a basic amine center that reduces hERG liability risk relative to TAK-220 and related piperidine-based clinical candidates [2], makes this compound a viable starting point for fragment growth or scaffold-hopping strategies aimed at maintaining on-target potency while mitigating cardiovascular safety concerns. The 2-nitrophenoxy group can serve as a synthetic handle for further diversification via reduction to aniline followed by amide formation or other transformations.

Negative Control for 4,5-Diarylthiophene-2-carboxamide CB1 Antagonist Selectivity Profiling

Because CAS 339015-20-2 is a 3-substituted thiophene-2-carboxamide rather than a 4,5-diaryl substituted analog, it is predicted to lack CB1 receptor affinity that characterizes the Sanofi series (US 8,410,137) [1]. Researchers developing CB1 antagonists or studying cannabinoid receptor pharmacology can use CAS 339015-20-2 as a structurally matched negative control to verify that observed biological effects in thiophene-carboxamide series are CB1-dependent rather than scaffold-driven. This application is supported by the topological dissimilarity between the 3-substituted and 4,5-disubstituted thiophene regioisomers [2].

Liver-Stage Antimalarial Chemical Probe with Documented HepG2 Cytotoxicity Counter-Screen Data

CAS 339015-20-2 has been tested in a P. berghei liver-stage luciferase infection assay (IC50 > 7.51 µM) with a matched HepG2 cytotoxicity counter-screen (CC50 > 7.51 µM) [1]. While its antimalarial potency is low relative to clinical standards, the availability of paired efficacy–toxicity data from the same 2018 Science study (CHEMBL4483862) makes this compound useful as a reference standard for assay validation, as a tool compound for studying structure–activity relationships in the thiophene carboxamide antimalarial series, or as a fragment-sized starting point (MW 439) for systematic optimization of liver-stage activity [2].

Lipophilic Probe for Membrane Permeability Studies in Thiophene Carboxamide Series

With a computed XLogP3-AA of 5.4 [1], CAS 339015-20-2 resides in a lipophilicity range that is predictive of high passive membrane permeability. Combined with its moderate molecular weight (439.3 Da) and neutral character at physiological pH (predicted pKa 9.23 [2]), this compound can serve as a reference standard in cell-based permeability assays (e.g., Caco-2 or PAMPA) for benchmarking the permeability–lipophilicity relationship within thiophene carboxamide chemical space. This application is particularly relevant for groups optimizing CNS exposure of thiophene-based leads, where XLogP values between 3 and 5 are often targeted.

Quote Request

Request a Quote for N-(2,4-dichloro-5-methoxyphenyl)-3-(2-nitrophenoxy)thiophene-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.